4-Isopropylcinnamic acid

Description

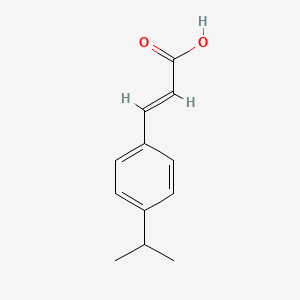

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDOOXOUSJDYFE-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3368-21-6, 116373-36-5 | |

| Record name | p-Isopropylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116373365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3368-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-isopropylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropylcinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64WLF2L8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropylcinnamic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylcinnamic acid, a derivative of cinnamic acid, is a compound of growing interest in the fields of chemical synthesis and drug discovery. Its unique structural features, combining a substituted aromatic ring with an acrylic acid moiety, make it a versatile building block for the synthesis of more complex molecules and a candidate for various biological applications. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant biological pathways.

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by its systematic nomenclature and various chemical identifiers.

| Identifier | Value |

| IUPAC Name | (E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid[1] |

| Synonyms | p-Isopropylcinnamic acid, 3-(4-Isopropylphenyl)acrylic acid |

| CAS Number | 3368-21-6[1] |

| Molecular Formula | C₁₂H₁₄O₂[1] |

| SMILES | CC(C)c1ccc(cc1)/C=C/C(=O)O |

| InChI | InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+ |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 190.24 g/mol | [1] |

| Melting Point | 157-161 °C | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa (Predicted) | 4.54 |

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. Below is a summary of expected spectroscopic features based on the analysis of cinnamic acid and its derivatives.

¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum of this compound would be expected to show the following signals:

-

Aromatic protons: Doublets in the range of 7.2-7.6 ppm.

-

Vinylic protons: Two doublets, one around 6.4 ppm and the other around 7.7 ppm, with a coupling constant characteristic of a trans-alkene.

-

Isopropyl group protons: A septet for the CH group around 3.0 ppm and a doublet for the two CH₃ groups around 1.2 ppm.

-

Carboxylic acid proton: A broad singlet at a chemical shift greater than 10 ppm.

¹³C NMR Spectroscopy

The PubChem database indicates the availability of ¹³C NMR data for this compound.[1] Key expected signals would include those for the carboxylic carbonyl carbon, the vinylic carbons, the aromatic carbons (including the quaternary carbon attached to the isopropyl group), and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong absorption band around 1680-1700 cm⁻¹.

-

C=C stretch (Alkene): An absorption band around 1625-1640 cm⁻¹.

-

C=C stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-H stretch (Aromatic and Vinylic): Bands above 3000 cm⁻¹.

-

C-H stretch (Aliphatic): Bands below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound obtained by gas chromatography-mass spectrometry (GC-MS) is available in the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the isopropyl group.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of cinnamic acid derivatives. Two common and effective methods are the Knoevenagel condensation and the Perkin reaction.

Knoevenagel Condensation

This method involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For the synthesis of this compound, 4-isopropylbenzaldehyde is reacted with malonic acid.

Materials:

-

4-Isopropylbenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and base)

-

Piperidine (as catalyst)

-

Hydrochloric acid (for workup)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 4-isopropylbenzaldehyde and malonic acid in pyridine in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid. For this compound, 4-isopropylbenzaldehyde is reacted with acetic anhydride and sodium acetate.

Materials:

-

4-Isopropylbenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Hydrochloric acid (for workup)

Procedure:

-

Combine 4-isopropylbenzaldehyde, acetic anhydride, and freshly fused anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture in an oil bath at a high temperature (e.g., 180°C) for several hours.

-

Allow the mixture to cool slightly and then pour it into a beaker of water while stirring.

-

Boil the aqueous mixture to hydrolyze the excess acetic anhydride.

-

If unreacted aldehyde is present, it can be removed by steam distillation.

-

Cool the solution and acidify it with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent.

Biological Activities and Signaling Pathways

Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.

Antimicrobial Activity

Derivatives of cinnamic acid have demonstrated activity against various bacteria and fungi. The mechanism of action is often attributed to the disruption of cell membranes and the inhibition of essential enzymes. The presence of the isopropyl group on the phenyl ring may influence the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

Antioxidant Activity

Many phenolic compounds, including derivatives of cinnamic acid, are potent antioxidants. Their mechanism of action can involve direct scavenging of free radicals or the modulation of cellular antioxidant defense systems. The α,β-unsaturated carbonyl moiety in cinnamic acids can act as a Michael acceptor and may play a role in activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, which upregulates the expression of various antioxidant and detoxification enzymes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin and hair. The inhibition of tyrosinase is a target for the development of agents for treating hyperpigmentation disorders and for use in cosmetics as skin-lightening agents. Cinnamic acid derivatives have been investigated as tyrosinase inhibitors. The mechanism of inhibition can be competitive, non-competitive, or mixed-type, and often involves the chelation of the copper ions in the active site of the enzyme by the inhibitor.

References

Spectral Analysis of 4-Isopropylcinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Isopropylcinnamic acid, a cinnamic acid derivative of interest in various research and development applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: (E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid

-

Molecular Formula: C₁₂H₁₄O₂

-

Molecular Weight: 190.24 g/mol

-

CAS Number: 3368-21-6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, vinylic, isopropyl, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.65 | Doublet | 1H | Vinylic CH =CH-COOH |

| ~7.50 | Doublet | 2H | Aromatic (ortho to acrylic acid) |

| ~7.25 | Doublet | 2H | Aromatic (meta to acrylic acid) |

| ~6.40 | Doublet | 1H | Vinylic CH=CH -COOH |

| ~2.95 | Septet | 1H | -CH (CH₃)₂ |

| ~1.25 | Doublet | 6H | -CH(C H₃)₂ |

Note: Predicted values are based on typical chemical shifts for similar cinnamic acid derivatives. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -C OOH |

| ~152 | Aromatic C -isopropyl |

| ~145 | Vinylic C H=CH-COOH |

| ~132 | Aromatic C -CH=CH |

| ~129 | Aromatic C H (ortho to acrylic acid) |

| ~127 | Aromatic C H (meta to acrylic acid) |

| ~118 | Vinylic CH=C H-COOH |

| ~34 | -C H(CH₃)₂ |

| ~24 | -CH(C H₃)₂ |

Note: Predicted values are based on typical chemical shifts for similar cinnamic acid derivatives and may vary.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of cinnamic acid derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 3000-2850 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1630 | Medium | C=C stretch (Alkene) |

| ~1600, ~1500 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1420 | Medium | O-H bend (Carboxylic acid) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~980 | Strong | =C-H bend (trans-Alkene) |

Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a common ionization technique.

Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 190. The fragmentation pattern will be characteristic of the structure.

Table 4: Predicted Mass Spectral Data for this compound

| m/z | Relative Intensity | Assignment |

| 190 | Moderate | [M]⁺ (Molecular Ion) |

| 175 | High | [M - CH₃]⁺ |

| 147 | Moderate | [M - COOH]⁺ |

| 117 | Moderate | [C₉H₉]⁺ |

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and data for similar compounds. The base peak is likely to be at m/z 175 due to the stable benzylic carbocation formed upon loss of a methyl group from the isopropyl moiety.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with EI is as follows:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Instrumentation: Utilize a GC-MS system equipped with an electron ionization source.

-

Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The temperature program of the GC oven is optimized to ensure good separation and peak shape.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV) to generate the molecular ion and fragment ions. The ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to confirm the structure of the compound.

4-Isopropylcinnamic Acid: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, recognized for their diverse pharmacological activities.[1][2] Among these, 4-Isopropylcinnamic acid, a derivative featuring an isopropyl group at the para position of the phenyl ring, presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, synthesis, biological activities, and underlying mechanisms of action, with a focus on its potential in drug discovery and development. Due to the limited availability of specific data for this compound, this guide incorporates data from closely related cinnamic acid derivatives to provide a comprehensive and illustrative perspective.

Chemical and Physical Properties

This compound, also known as (E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid, is a solid compound with a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol .[3]

| Property | Value | Reference |

| IUPAC Name | (E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid | [3] |

| Molecular Formula | C12H14O2 | [3] |

| Molecular Weight | 190.24 g/mol | [3] |

| Appearance | Solid | |

| CAS Number | 116373-36-5 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic reactions, including the Perkin reaction, Heck reaction, and Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation (Representative)

This protocol describes a general method for the synthesis of cinnamic acid derivatives.

Materials:

-

4-Isopropylbenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-isopropylbenzaldehyde and malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress using thin-layer chromatography (TLC).[4]

-

After completion, cool the mixture and acidify with dilute HCl to precipitate the crude product.[4]

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[4]

Biological Activities and Mechanisms of Action

Cinnamic acid derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the isopropyl group in this compound is suggested to be important for its antibacterial activity.[5]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines.[6][7][8] The proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table of IC50 Values for Representative Cinnamic Acid Derivatives:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Cinnamic Acid Derivative 1 | A-549 (Lung) | 10.36 | [7] |

| Cinnamic Acid Derivative 2 | A-549 (Lung) | 11.06 | [7] |

| Cinnamic Acid Derivative 3 | HT-29 (Colon) | 15.2 | [8] |

| Cinnamic Acid Derivative 4 | OAW-42 (Ovarian) | 12.8 | [8] |

Antimicrobial Activity

Cinnamic acid and its derivatives have shown efficacy against a range of microbial pathogens.[5][9][10][11][12] Their mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes.

Table of MIC Values for Representative Cinnamic Acid Derivatives:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| p-Coumaric acid | Acinetobacter baumannii | 128-256 | [9] |

| Ferulic acid | Acinetobacter baumannii | 512-1024 | [9] |

| p-Methoxycinnamic acid | Acinetobacter baumannii | 128-512 | [9] |

| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 µM | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of cinnamic acid derivatives are well-documented and are primarily attributed to their ability to modulate key inflammatory signaling pathways.[1][13][14][15][16]

Signaling Pathway Modulation:

Cinnamic acid derivatives have been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa B) signaling pathway.[1][13][16] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Furthermore, some derivatives have been found to interact with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[17][18][19] Specifically, trans-cinnamic acid has been shown to induce fibroblast migration through PKA- and p38-MAPK signaling pathways.[18][19]

Visualizations

Synthesis Workflow: Knoevenagel Condensation

Caption: Knoevenagel condensation for this compound synthesis.

Signaling Pathway: NF-κB Inhibition by Cinnamic Acid Derivatives

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of cinnamic acid and its derivatives indicate that they are generally well-absorbed after oral administration and are metabolized in the liver.[20][21][22] However, the bioavailability of some hydroxycinnamic acids can be low.[23]

Cinnamic acid itself is considered to have low toxicity.[24] However, the toxicity of its derivatives can vary depending on the specific substitutions.[24] Further toxicological studies are necessary to fully characterize the safety profile of this compound. Some studies on related compounds have shown a potential for clastogenic effects, indicating that careful evaluation of genotoxicity is warranted for new derivatives.[25][26]

Conclusion

This compound represents a valuable scaffold in the field of drug discovery, with the potential for development into novel therapeutic agents for a range of diseases, including cancer, microbial infections, and inflammatory disorders. This technical guide has summarized the available information on its synthesis, biological activities, and mechanisms of action, drawing on data from closely related cinnamic acid derivatives to provide a comprehensive overview. Further research is warranted to fully elucidate the pharmacological profile of this compound, including more detailed in vitro and in vivo studies to quantify its therapeutic efficacy and to establish a comprehensive safety profile. The insights provided herein are intended to support and guide researchers, scientists, and drug development professionals in their efforts to harness the therapeutic potential of this promising class of compounds.

References

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. This compound | C12H14O2 | CID 719753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii | MDPI [mdpi.com]

- 10. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. | Semantic Scholar [semanticscholar.org]

- 18. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetics and metabolism of cinnamic acid derivatives and flavonoids after oral administration of Brazilian green propolis in humans - Food & Function (RSC Publishing) [pubs.rsc.org]

- 21. Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. The occurrence, metabolism and toxicity of cinnamic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

In-Depth Technical Guide: Health and Safety for Handling 4-Isopropylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 4-Isopropylcinnamic acid, a compound often utilized in chemical synthesis and research. The following sections detail potential hazards, exposure control, and emergency procedures to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory system.[1] Ingestion may also be harmful.[2]

GHS Classification:

-

Skin Corrosion/Irritation: Category 2[1]

-

Serious Eye Damage/Eye Irritation: Category 2[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

-

Acute Toxicity, Oral: While specific data is limited, it is classified as potentially harmful if swallowed.[2]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₂ | [2] |

| Molecular Weight | 190.24 g/mol | [2] |

| Appearance | Solid | |

| Synonyms | p-Isopropylcinnamic acid, 3-(4-Isopropylphenyl)acrylic acid | [2] |

| CAS Number | 3368-21-6 | [2] |

Toxicological Data

Exposure Controls and Personal Protection

To minimize exposure to this compound, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) should be implemented.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[1] A fume hood is recommended, especially when handling powders to minimize inhalation of dust.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

| PPE | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield are required. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat should be worn. |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for particulates should be used. |

Safe Handling and Storage

Adherence to proper handling and storage procedures is essential for preventing accidents and exposure.

Handling

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid breathing dust.[1]

-

Use only in a well-ventilated area.[1]

-

Wash hands thoroughly after handling.

-

When weighing or transferring powdered material, do so in a manner that minimizes dust generation.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 4.2.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: For solid spills, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

Experimental Protocols

Adapted OECD TG 439: In Vitro Skin Irritation Test for this compound

This protocol is an adapted summary of the OECD Test Guideline 439 for assessing the skin irritation potential of a solid chemical like this compound using a reconstructed human epidermis (RhE) model.[4][5][6]

Objective: To determine the potential of this compound to cause skin irritation.

Materials:

-

This compound

-

Reconstructed human epidermis (RhE) tissue models

-

Assay medium

-

Phosphate-buffered saline (PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol or other suitable solvent for formazan extraction

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

Negative control (e.g., PBS)

Procedure:

-

Tissue Preparation: Culture the RhE tissues to the appropriate stage of development according to the manufacturer's instructions.

-

Application of Test Chemical:

-

Apply a sufficient amount of solid this compound directly to the surface of the RhE tissue to ensure uniform coverage.

-

Apply the positive and negative controls to separate tissue models.

-

-

Exposure: Expose the tissues to the test chemical and controls for a defined period (e.g., 60 minutes).

-

Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test chemical.

-

Post-Exposure Incubation: Transfer the tissues to fresh assay medium and incubate for a specified period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment (MTT Assay):

-

Incubate the tissues with MTT solution. Viable cells will reduce the MTT to a blue formazan precipitate.

-

Extract the formazan from the tissues using a solvent (e.g., isopropanol).

-

Measure the optical density (OD) of the extracted formazan using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of viable cells for the tissues treated with this compound relative to the negative control.

-

A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.[6]

-

Visualizations

References

4-Isopropylcinnamic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylcinnamic acid, a derivative of cinnamic acid, is a compound of interest in the fields of biomedical research and drug development. This technical guide provides a comprehensive overview of its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular weight. While specific research on this compound is limited, this document extrapolates potential biological activities and mechanisms of action based on the well-documented properties of the broader class of cinnamic acid derivatives. This guide includes detailed experimental protocols for assessing potential antimicrobial and anticancer activities and presents hypothetical signaling pathways that may be modulated by this compound, offering a foundational resource for future research endeavors.

Core Compound Identification

The fundamental physicochemical properties of this compound are essential for any experimental design and are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 3368-21-6 | [1][2][3][4] |

| Molecular Weight | 190.24 g/mol | [1][3][4] |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| IUPAC Name | (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid | [1] |

| Synonyms | p-Isopropylcinnamic acid, 3-(4-isopropylphenyl)acrylic acid | [1] |

Potential Biological Activities and Data

Cinnamic acid and its derivatives are known to exhibit a range of biological activities.[5] While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the activities of related cinnamic acid compounds, suggesting potential areas of investigation for the 4-isopropyl derivative.

Table 2.1: Reported Antimicrobial Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Cinnamic Acid | Staphylococcus aureus | 125 µg/mL | [2] |

| Cinnamic Acid | Escherichia coli | 125 µg/mL | [2] |

| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 µM | [6] |

Table 2.2: Reported Anticancer Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Cell Line | IC₅₀ Value | Assay | Reference |

| Cinnamic Acid | HT-144 (Melanoma) | 2.4 mM | Viability Assay | [4] |

| Ethyl-p-methoxycinnamate | CL-6 (Cholangiocarcinoma) | 245.5 µg/ml | MTT Assay | [7] |

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the potential biological activities of this compound.

Synthesis of this compound

A general method for the synthesis of cinnamic acid derivatives involves the Perkin reaction or similar condensation reactions.[8] A plausible synthesis route for this compound is outlined below.

Protocol 3.1.1: Synthesis via Perkin Reaction

-

Reactants: Combine 4-isopropylbenzaldehyde, acetic anhydride, and a weak base (e.g., triethylamine or sodium acetate).

-

Reaction: Heat the mixture under reflux for several hours.

-

Hydrolysis: After cooling, add a strong acid (e.g., hydrochloric acid) to hydrolyze the intermediate anhydride.

-

Purification: The resulting precipitate of this compound can be collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Assessment of Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol 3.2.1: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Assessment of Antimicrobial Activity

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Protocol 3.3.1: Broth Microdilution Assay

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the activities of other cinnamic acid derivatives, several pathways are of high interest. The following diagrams illustrate these potential pathways.

Caption: Potential inhibition of the NF-κB signaling pathway.

Caption: Hypothetical modulation of the MAPK/ERK signaling pathway.

Caption: Postulated activation of the Nrf2 antioxidant response pathway.

Caption: Potential induction of apoptosis via the intrinsic pathway.

Conclusion and Future Directions

This compound presents an intriguing scaffold for further investigation in drug discovery and development. This guide provides the essential foundational information and experimental frameworks to begin exploring its therapeutic potential. Future research should focus on confirming the hypothesized biological activities, particularly its efficacy against a broader range of microbial strains and cancer cell lines. Crucially, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such studies will be vital in determining its true potential as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of PPAR agonist via asymmetric hydrogenation of a cinnamic acid derivative and stereospecific displacement of (S)-2-chloropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Potential Therapeutic Applications of 4-Isopropylcinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylcinnamic acid, a derivative of the naturally occurring phenylpropanoid cinnamic acid, presents a compelling scaffold for the development of novel therapeutics. While research specifically focused on this compound remains in its nascent stages, the broader family of cinnamic acid derivatives has demonstrated a wide spectrum of pharmacological activities. This technical guide consolidates the current, albeit limited, knowledge on this compound and its closely related analogs, highlighting its potential therapeutic applications. We delve into its putative mechanisms of action, supported by data from related compounds, and provide generalized experimental protocols for its investigation. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic utility of this compound.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, known for their diverse biological activities.[1] These activities include antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3][4] The structural diversity within this family, arising from various substitutions on the phenyl ring and modifications of the carboxylic acid group, allows for a broad range of pharmacological profiles. This compound, characterized by an isopropyl group at the para position of the phenyl ring, is a synthetic derivative with potential for therapeutic development. While direct studies on this compound are sparse, research on structurally similar compounds, such as 4-isopropylbenzylcinnamide, suggests promising antimicrobial properties.[5][6] This guide will explore the potential therapeutic applications of this compound, drawing parallels from its chemical relatives and outlining a path for future investigation.

Potential Therapeutic Applications and Mechanisms of Action

Based on the known activities of cinnamic acid derivatives, this compound is hypothesized to possess several therapeutic applications.

Antimicrobial Activity

Cinnamic acid and its derivatives have shown efficacy against a range of microbial pathogens.[7] A closely related compound, 4-isopropylbenzylcinnamide, has demonstrated potent antibacterial activity.[5][6]

Mechanism of Action: The antimicrobial action of cinnamic acid derivatives is believed to involve the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation. The lipophilic nature of the isopropyl group in this compound may enhance its ability to penetrate bacterial cell walls.

Anticancer Activity

Numerous cinnamic acid derivatives have been investigated for their potential as anticancer agents.[2][8] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.

Potential Signaling Pathways:

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis.[9] Dysregulation of this pathway is common in cancer. Cinnamic acid derivatives have been shown to modulate MAPK signaling, suggesting a potential mechanism for their anticancer effects.[10]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers.[11][12][13] Inhibition of the NF-κB pathway is a promising strategy for cancer therapy, and some cinnamic acid derivatives have been shown to possess this activity.[14]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in many diseases. Cinnamic acid derivatives are known to possess both anti-inflammatory and antioxidant properties.[3][15][16]

Mechanism of Action: The anti-inflammatory effects of these compounds may be mediated through the inhibition of pro-inflammatory enzymes and cytokines, potentially via the NF-κB pathway.[4] Their antioxidant activity is often attributed to the ability of the phenolic group and the conjugated double bond to scavenge free radicals.[17]

Neuroprotective Effects

The potential of cinnamic acid derivatives in the context of neurodegenerative diseases is an emerging area of research.[18][19][20][21] Their antioxidant and anti-inflammatory properties are thought to contribute to their neuroprotective effects.

Quantitative Data

Specific quantitative data for this compound is not yet widely available in the public domain. However, data from a closely related derivative provides a valuable point of reference.

| Compound | Biological Activity | Assay | Target Organism/Cell Line | Quantitative Metric | Value | Reference(s) |

| 4-isopropylbenzylcinnamide | Antibacterial | Broth Microdilution | S. aureus (ATCC-35903), S. epidermidis (ATCC-12228), P. aeruginosa (ATCC-25853) | MIC | 458.15 µM | [5][6] |

Note: Further research is required to determine the specific IC50 and MIC values of this compound across various applications.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Synthesis of this compound

A general method for the synthesis of cinnamic acid derivatives involves the Knoevenagel-Doebner condensation or the Perkin reaction.[22][23][24]

Example Protocol (Perkin Reaction):

-

Combine 4-isopropylbenzaldehyde, acetic anhydride, and a weak base (e.g., triethylamine or sodium acetate).

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and pour it into water.

-

Acidify with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified compound.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism only) and negative (medium only) controls.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antioxidant Activity Assays

Common methods to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Assay Protocol:

-

Prepare a stock solution of this compound.

-

In a 96-well plate, add various concentrations of the compound to a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow.

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathways and Logical Relationships

The therapeutic effects of cinnamic acid derivatives are often mediated through the modulation of key cellular signaling pathways.

References

- 1. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Inhibition of non-canonical NF-κB signaling suppresses periodontal inflammation and bone loss [frontiersin.org]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Cinnamic Acid Protects the Nigrostriatum in a Mouse Model of Parkinson's Disease via Peroxisome Proliferator-Activated Receptorα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Insights into the Discovery of Novel Neuroprotective Agents: A Comparative Study between Sulfanylcinnamic Acid Derivatives and Related Phenolic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cinnamic acid, a natural plant compound, exhibits neuroprotection in a mouse model of Sandhoff disease via PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthesis of 4-Isopropylcinnamic Acid via Perkin Reaction: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-isopropylcinnamic acid, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The primary method detailed is the Perkin reaction, a classic organic condensation reaction.[1][2][3] This application note includes detailed experimental protocols for both conventional heating and microwave-assisted synthesis, a comparison of reaction parameters, and characterization data for the final product.

Introduction

Cinnamic acids and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for polymerization.[4][5] The Perkin reaction provides a straightforward method for the synthesis of α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride, typically in the presence of a weak base such as sodium acetate.[1][2][3] This protocol focuses on the synthesis of this compound from 4-isopropylbenzaldehyde and acetic anhydride.

Reaction and Mechanism

The Perkin reaction proceeds via the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde (4-isopropylbenzaldehyde). Subsequent dehydration and hydrolysis yield the final product, this compound. The reaction is typically carried out at elevated temperatures.

Reaction Scheme:

4-Isopropylbenzaldehyde + Acetic Anhydride --(NaOAc, Δ)--> this compound + Acetic Acid

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound via the Perkin reaction using both conventional heating and microwave irradiation methods.

Table 1: Reagent Quantities and Molar Ratios

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Molar Ratio |

| 4-Isopropylbenzaldehyde | 148.20 | 0.05 | 1 |

| Acetic Anhydride | 102.09 | 0.073 | 1.46 |

| Sodium Acetate (anhydrous) | 82.03 | 0.03 | 0.6 |

Table 2: Reaction Conditions and Yields

| Parameter | Conventional Heating | Microwave Irradiation |

| Temperature | 180 °C | Not explicitly controlled (Power level) |

| Reaction Time | 4-8 hours[6] | 5 minutes[6] |

| Power (for Microwave) | N/A | 320 W (40% of 800 W)[6] |

| Solvent | None (Acetic Anhydride acts as solvent) | None (Acetic Anhydride acts as solvent)[6] |

| Product Yield | Moderate to High (Specific data not available) | ~70-80% (estimated based on similar derivatives)[6] |

Experimental Protocols

Materials and Equipment

-

4-Isopropylbenzaldehyde

-

Acetic Anhydride

-

Sodium Acetate (anhydrous, freshly fused and powdered)

-

Deionized Water

-

Saturated Sodium Carbonate Solution

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Microwave reactor (for microwave-assisted synthesis)

-

Steam distillation apparatus

-

Büchner funnel and flask

-

Beakers and other standard laboratory glassware

-

pH paper

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Synthesis of this compound

Method A: Conventional Heating

-

Reaction Setup: In a clean, dry round-bottom flask, combine 4-isopropylbenzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and freshly fused, finely powdered anhydrous sodium acetate (0.03 mol).

-

Reaction: Attach a reflux condenser and heat the mixture in a preheated oil bath or heating mantle to 180 °C for 4-8 hours.[6]

-

Work-up:

-

Allow the reaction mixture to cool slightly and pour it into a flask containing 100 mL of water.

-

Neutralize the mixture with a saturated solution of sodium carbonate until it is alkaline.

-

Perform steam distillation to remove any unreacted 4-isopropylbenzaldehyde.[7]

-

Cool the remaining solution and filter to remove any resinous byproducts.

-

Acidify the filtrate with concentrated hydrochloric acid with constant stirring until the pH is acidic, leading to the precipitation of the crude product.

-

-

Purification:

-

Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold water.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

-

Dry the purified crystals and determine the melting point and yield.

-

Method B: Microwave-Assisted Synthesis

-

Reaction Setup: In a microwave-safe reaction vessel, combine 4-isopropylbenzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and freshly fused, finely powdered anhydrous sodium acetate (0.03 mol).[6]

-

Reaction: Place the vessel in a microwave reactor and irradiate at 320 W for 5 minutes.[6]

-

Work-up and Purification: Follow the same work-up and purification steps as described for the conventional heating method.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by the following analytical techniques:

Table 3: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂[8] |

| Molecular Weight | 190.24 g/mol [8] |

| Appearance | White crystalline solid |

| Melting Point | Data not available in search results |

| ¹H NMR (CDCl₃, δ ppm) | Data not available in search results |

| ¹³C NMR (CDCl₃, δ ppm) | Data not available in search results |

| IR (KBr, cm⁻¹) | Data not available in search results |

Note: Specific NMR and IR data for this compound were not found in the search results. General characteristic peaks for cinnamic acids include a broad O-H stretch (~3000-2500 cm⁻¹), a C=O stretch (~1680 cm⁻¹), and a C=C stretch (~1630 cm⁻¹) in the IR spectrum. The ¹H NMR would show signals for the vinyl protons, aromatic protons, and the isopropyl group. The ¹³C NMR would show corresponding signals for the carboxylic acid carbon, vinyl carbons, aromatic carbons, and the isopropyl group.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Perkin Reaction Mechanism

Caption: Simplified mechanism of the Perkin reaction.

References

- 1. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 2. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 6. asianpubs.org [asianpubs.org]

- 7. fchpt.stuba.sk [fchpt.stuba.sk]

- 8. This compound | C12H14O2 | CID 719753 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of 4-Isopropylcinnamic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylcinnamic acid and its derivatives are a class of compounds with significant interest in drug discovery and development due to their potential therapeutic properties, including antimicrobial and anticancer activities.[1][2][3][4] Accurate and reliable analytical methods are crucial for the synthesis, purification, and characterization of these compounds. This application note provides a detailed protocol for the analysis of this compound and a selection of its ester and amide derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Analytical Challenge

The primary challenge in the analysis of this compound and its derivatives lies in achieving adequate separation of compounds with similar core structures but varying hydrophobicity. This method is designed to provide a robust separation of the parent acid from its more hydrophobic ester and amide derivatives, which is essential for reaction monitoring, purity assessment, and quality control.

Methodology

A reversed-phase HPLC method was developed to separate this compound and three of its derivatives: methyl 4-isopropylcinnamate, ethyl 4-isopropylcinnamate, and 4-isopropylbenzylcinnamide.

Experimental Protocol

1. Instrumentation and Consumables

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile and water.

-

Formic acid (≥98%).

-

Syringe filters (0.45 µm).

2. Standard and Sample Preparation

-

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each compound (this compound, methyl 4-isopropylcinnamate, ethyl 4-isopropylcinnamate, and 4-isopropylbenzylcinnamide) in 10 mL of acetonitrile.

-

Working Standard Mixture (100 µg/mL): Dilute the stock solutions 1:10 with acetonitrile to create a mixed standard solution containing 100 µg/mL of each analyte.

-

Sample Preparation: Dissolve the sample in acetonitrile to an appropriate concentration and filter through a 0.45 µm syringe filter before injection.[1]

3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound and its derivatives under the specified conditions. These are representative values based on typical performance for similar compounds.

Table 1: Chromatographic Performance

| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |

| This compound | 4.5 | - | 1.1 |

| Methyl 4-Isopropylcinnamate | 6.2 | 3.8 | 1.2 |

| Ethyl 4-Isopropylcinnamate | 7.1 | 2.5 | 1.1 |

| 4-Isopropylbenzylcinnamide | 9.8 | 5.1 | 1.3 |

Table 2: Method Validation Parameters

| Compound | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | >0.999 | 0.1 | 0.3 |

| Methyl 4-Isopropylcinnamate | >0.999 | 0.1 | 0.3 |

| Ethyl 4-Isopropylcinnamate | >0.999 | 0.1 | 0.3 |

| 4-Isopropylbenzylcinnamide | >0.999 | 0.2 | 0.6 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.

HPLC analysis workflow.

Signaling Pathway Context

Cinnamic acid derivatives have been investigated for their potential to modulate various cellular signaling pathways, for instance, in the context of their antimicrobial or anticancer effects. The diagram below represents a simplified, hypothetical signaling pathway that could be influenced by these compounds.

Hypothetical signaling pathway.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the separation and quantification of this compound and its ester and amide derivatives. This method is suitable for a range of applications in research and development, including the monitoring of chemical syntheses, purity assessment of final products, and quality control. The provided protocol and performance characteristics serve as a valuable starting point for the analysis of this important class of compounds.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 4-Isopropylcinnamic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Isopropylcinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic organic acid.[1] Its structural analogs have been investigated for various biological activities, making its accurate quantification crucial in pharmaceutical research, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[2] However, due to the low volatility of carboxylic acids like this compound, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[3][4] This application note provides a detailed protocol for the detection and quantification of this compound using GC-MS following a derivatization procedure.

Experimental Protocols

Sample Preparation: Extraction from a Sample Matrix

This protocol outlines a general liquid-liquid extraction procedure for this compound from a liquid sample matrix.

Materials:

-

Sample containing this compound

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

-

Methanol

-

Ethyl acetate

-

3 M HCl

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 500 µL of the sample into a clean centrifuge tube.

-

Add a known amount of the internal standard solution.

-

Acidify the sample by adding 3 M HCl to adjust the pH to approximately 2. This protonates the carboxylic acid group, enhancing its extraction into an organic solvent.

-

Add 2 mL of ethyl acetate as the extraction solvent.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

The dried extract is now ready for derivatization.

Derivatization: Silylation

To improve volatility and thermal stability for GC analysis, the carboxylic acid group of this compound is derivatized to a trimethylsilyl (TMS) ester.[5][6]

Materials:

-

Dried sample extract

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or Acetonitrile (reaction solvent)

-

Heating block or oven

Procedure:

-

To the dried sample extract, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[4]

-

Seal the vial tightly.

-

Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.[6][7]

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

Instrumentation: A gas chromatograph equipped with a capillary column coupled to a mass spectrometer.

| Parameter | Setting |

| Gas Chromatograph | |

| Injector | Split/splitless |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Oven Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CFinal Hold: 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Full Scan (m/z 50-400) and Selected Ion Monitoring (SIM) |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

Data Presentation

Quantitative analysis is performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. The following table summarizes key mass spectral data for the TMS-derivative of this compound and provides hypothetical quantitative parameters that should be determined experimentally. The molecular weight of underivatized this compound is 190.24 g/mol .[1]

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) |

| This compound-TMS | To be determined | 247 | 262, 175 | e.g., 1 | e.g., 5 | e.g., 5-1000 |

| Internal Standard-TMS | To be determined | To be determined | To be determined | - | - | - |

Note: The quantifier and qualifier ions for the TMS-derivative are predicted based on common fragmentation patterns. The molecular ion [M]+ would be at m/z 262. A likely fragment would be the loss of a methyl group [M-15]+ at m/z 247. The ion at m/z 175 corresponds to a fragment of the underivatized molecule.[1] These values, along with LOD, LOQ, and linearity, must be experimentally determined.

Visualizations

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Logical relationship for the GC-MS analysis of this compound.

References

- 1. This compound | C12H14O2 | CID 719753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jmchemsci.com [jmchemsci.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. benchchem.com [benchchem.com]

- 5. gcms.cz [gcms.cz]

- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

Application Note: Purification of 4-Isopropylcinnamic Acid by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Isopropylcinnamic acid is a derivative of cinnamic acid with potential applications in various fields of chemical and pharmaceutical research. The purity of this compound is crucial for obtaining reliable and reproducible results in experimental studies. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method. The procedure is based on established methods for the purification of cinnamic acid and its derivatives.

Data Presentation

Table 1: Solubility of trans-Cinnamic Acid in Different Solvent Systems at 25°C (298.15 K)

| Solvent System | Temperature (°C) | Solubility ( g/100g of solvent) | Notes |

| Water | 25 | ~0.04 | Slightly soluble at room temperature.[1] |

| Water | 98 | ~0.59 | Solubility increases with temperature, but may not be sufficient for efficient recrystallization alone.[1] |

| Ethanol | 25 | 23 | Highly soluble at room temperature, making it a good "soluble solvent" in a mixed-solvent system.[1] |

| Methanol + Water | 25 | Varies with ratio | The solubility of trans-cinnamic acid increases significantly with the addition of methanol to water.[1] |